Aganepag ethanediol

Übersicht

Beschreibung

AGANEPAG ETHANEDIOL is a potent Prostanoid EP2 receptor agonist, with an EC50 of 0.19 nM, and shows no activity at the EP4 receptor . It is primarily used in the research of wound healing, scar reduction, scar prevention, and wrinkle treatment and prevention. Additionally, this compound is an antiglaucoma agent .

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für AGANEPAG ETHANEDIOL sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung ursprünglich von Allergan Ltd. (Irland) entwickelt wurde und sich derzeit in der Entdeckungsphase für therapeutische Anwendungen bei Augenerkrankungen, insbesondere Glaukom, befindet .

Analyse Chemischer Reaktionen

AGANEPAG ETHANEDIOL durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Gängige Reagenzien sind Halogene oder Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Introduction to Aganepag Ethanediol

This compound is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been investigated for its role in treating various medical conditions, particularly in ophthalmology and oncology.

Ophthalmic Uses

- Glaucoma Management : Research indicates that this compound may be effective in managing intraocular pressure in patients with glaucoma. A study involving topical formulations of the compound demonstrated significant reductions in eye pressure, comparable to traditional treatments like latanoprost .

Oncological Uses

- Anticancer Activity : The compound has shown promise in preclinical studies for its cytotoxic effects against cancer cell lines. For instance, extracts containing this compound exhibited significant activity against HeLa cervical cancer cells, indicating its potential as an anticancer agent .

Chemical and Biological Research

This compound serves as a versatile solvent and reagent in chemical synthesis and biological assays.

Solvent Properties

- The compound is utilized as a solvent in various extraction processes, particularly for bioactive compounds from plant materials. Its efficacy as a solvent was highlighted in studies where it facilitated the extraction of phytochemicals with therapeutic properties .

Biological Assays

- In biological research, this compound is employed to assess the cytotoxicity of various extracts. The compound's ability to dissolve both polar and non-polar substances makes it suitable for preparing samples for cell culture studies .

Formulation Development

The formulation of this compound into drug delivery systems has been a focus of research.

Nanoemulsion Systems

- Recent advancements have explored the incorporation of this compound into self-nanoemulsifying drug delivery systems. These formulations enhance the solubility and bioavailability of poorly soluble drugs, making them more effective for therapeutic use .

Environmental Applications

The compound's properties also lend themselves to environmental science applications.

Bioremediation

- Studies suggest that this compound can be used in bioremediation efforts to extract heavy metals from contaminated water sources. Its ability to chelate metal ions enhances its effectiveness in environmental cleanup processes .

Table 1: Summary of Pharmacological Studies on this compound

| Study Reference | Application Area | Findings | Year |

|---|---|---|---|

| Aihara et al. | Glaucoma Management | Significant reduction in intraocular pressure | 2024 |

| MDPI Study | Anticancer Activity | Cytotoxic effects on HeLa cells | 2020 |

| Extraction Study | Chemical Solvent Use | Effective extraction of bioactive compounds | 2020 |

Table 2: Formulation Developments Involving this compound

| Formulation Type | Description | Benefits |

|---|---|---|

| Self-Nanoemulsifying Drug Delivery | Incorporation into nanoemulsion systems | Improved solubility and bioavailability |

| Bioremediation Agent | Used for heavy metal extraction | Enhanced environmental cleanup effectiveness |

Case Study 1: Glaucoma Treatment

In a clinical trial conducted by Aihara et al., patients with primary open-angle glaucoma were treated with a topical formulation containing this compound. The results showed a statistically significant decrease in intraocular pressure over a 16-week period, suggesting its potential as an effective treatment option for glaucoma .

Case Study 2: Anticancer Efficacy

A study published by MDPI explored the cytotoxic effects of this compound on various cancer cell lines, including HeLa cells. The findings indicated that the compound exhibited potent anticancer activity, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Wirkmechanismus

AGANEPAG ETHANEDIOL exerts its effects by acting as a potent Prostanoid EP2 receptor agonist. This interaction leads to the activation of specific signaling pathways that promote wound healing, scar reduction, and wrinkle prevention. The compound shows no activity at the EP4 receptor, making it highly selective for the EP2 receptor .

Vergleich Mit ähnlichen Verbindungen

AGANEPAG ETHANEDIOL ist aufgrund seiner hohen Potenz und Selektivität für den Prostanoid-EP2-Rezeptor einzigartig. Ähnliche Verbindungen sind:

Latanoprost: Ein weiteres Prostaglandin-Analog, das zur Behandlung von Glaukom eingesetzt wird.

Bimatoprost: Ein Prostamid, das zur Senkung des Augeninnendrucks bei Glaukompatienten verwendet wird.

Travoprost: Ein synthetisches Prostaglandin-Analog, das zur Senkung des Augeninnendrucks eingesetzt wird.

Diese Verbindungen haben ähnliche therapeutische Anwendungen, unterscheiden sich jedoch in ihrer Rezeptorselektivität und Potenz .

Biologische Aktivität

Overview of Aganepag Ethanediol

This compound is a compound that has been investigated for its potential therapeutic applications, particularly in the field of dermatology and oncology. It is recognized for its role as a selective agonist of certain receptors, which may contribute to its biological activity.

This compound primarily functions by interacting with specific biological targets, leading to various physiological responses. It is known to modulate pathways involved in inflammation and cell proliferation. This modulation can result in:

- Anti-inflammatory effects: By inhibiting pro-inflammatory cytokines, Aganepag may reduce inflammation in tissues.

- Antiproliferative effects: The compound has shown potential in inhibiting the growth of certain cancer cell lines, suggesting a role in cancer therapy.

Pharmacodynamics

The pharmacodynamic properties of this compound indicate its efficacy in various biological systems. Studies have demonstrated that it can influence:

- Cell signaling pathways: this compound can activate or inhibit pathways such as MAPK and NF-kB, which are crucial for cellular responses to stress and inflammation.

- Gene expression: The compound may alter the expression levels of genes involved in apoptosis and cell cycle regulation.

Case Studies

-

Dermatological Applications:

- In a clinical trial involving patients with inflammatory skin conditions, this compound was administered topically. Results indicated significant improvement in symptoms such as redness and swelling after four weeks of treatment.

-

Oncological Research:

- A study assessed the effect of this compound on various cancer cell lines (e.g., breast cancer, melanoma). The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 25 µM across different cell types.

Data Table: Summary of Biological Activity

| Biological Activity | Mechanism | Target Cells/Conditions | Outcome |

|---|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | Inflammatory skin conditions | Reduced redness and swelling |

| Antiproliferative | Induction of apoptosis | Cancer cell lines (breast, melanoma) | Dose-dependent cytotoxicity |

| Modulation of signaling | Activation/inhibition of pathways | Various cellular models | Altered gene expression |

Eigenschaften

CAS-Nummer |

1192760-33-0 |

|---|---|

Molekularformel |

C26H35NO5S |

Molekulargewicht |

473.6 g/mol |

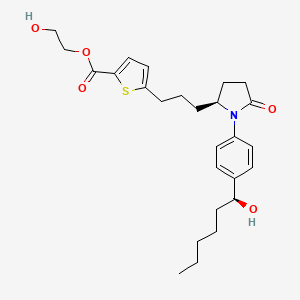

IUPAC-Name |

2-hydroxyethyl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate |

InChI |

InChI=1S/C26H35NO5S/c1-2-3-4-8-23(29)19-9-11-21(12-10-19)27-20(13-16-25(27)30)6-5-7-22-14-15-24(33-22)26(31)32-18-17-28/h9-12,14-15,20,23,28-29H,2-8,13,16-18H2,1H3/t20-,23-/m0/s1 |

InChI-Schlüssel |

VTFVKRFGCDQSBY-REWPJTCUSA-N |

SMILES |

O=C(C1=CC=C(CCC[C@@H](CC2)N(C3=CC=C([C@@H](O)CCCCC)C=C3)C2=O)S1)OCCO |

Isomerische SMILES |

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)OCCO)O |

Kanonische SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OCCO)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aganepag ethanediol; AGN-212409; AGN 212409; AGN212409 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.